molecular formula C11H9BrN2O3S B12912646 3-Isoxazolecarboxamide, 5-[[(3-bromophenyl)thio]methyl]-N-hydroxy- CAS No. 823220-12-8

3-Isoxazolecarboxamide, 5-[[(3-bromophenyl)thio]methyl]-N-hydroxy-

Cat. No.: B12912646
CAS No.: 823220-12-8
M. Wt: 329.17 g/mol
InChI Key: ISUKKPOOMNPCBV-UHFFFAOYSA-N
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Description

5-(((3-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a bromophenyl group, a thioether linkage, and a hydroxyisoxazole moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Thioether: The reaction begins with the bromination of a phenyl thiol to form 3-bromophenyl thiol. This is followed by the reaction with a suitable alkylating agent to introduce the thioether linkage.

    Isoxazole Ring Formation: The next step involves the formation of the isoxazole ring. This can be achieved through a cyclization reaction involving a nitrile oxide intermediate and an appropriate alkyne or alkene.

    Hydroxylation and Carboxamide Formation: The final steps include the introduction of the hydroxyl group and the formation of the carboxamide moiety. This can be accomplished through selective hydroxylation and subsequent amidation reactions.

Industrial Production Methods

Industrial production of 5-(((3-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(((3-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium tert-butoxide, or primary amines.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(((3-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(((3-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

    Modulation of Receptors: The compound may bind to specific receptors, affecting signal transduction pathways.

    Induction of Apoptosis: It can induce programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(((3-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide
  • 5-(((3-Fluorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide
  • 5-(((3-Methylphenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide

Uniqueness

5-(((3-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets

Biological Activity

3-Isoxazolecarboxamide, 5-[[(3-bromophenyl)thio]methyl]-N-hydroxy- is a synthetic organic compound with the molecular formula C11H10BrN2O3S. This compound has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

The compound features an isoxazole ring, a thioether functional group, and a bromophenyl moiety. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.

PropertyValue
Molecular FormulaC11H10BrN2O3S
Molecular Weight329.17 g/mol
CAS Number823220-12-8
LogP3.23930
PSA (Polar Surface Area)100.66 Ų

Biological Activities

Preliminary studies indicate that 3-Isoxazolecarboxamide, 5-[[(3-bromophenyl)thio]methyl]-N-hydroxy- exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, particularly gram-positive bacteria. Its mechanism may involve the inhibition of specific enzymes or bacterial pathways.
  • Anti-inflammatory Properties : Interaction studies suggest that this compound may modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.
  • Anticancer Effects : Initial research indicates that it may induce apoptosis in cancer cells by activating apoptotic pathways.

The exact mechanism of action for 3-Isoxazolecarboxamide is still under investigation. However, it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, leading to altered cellular functions.
  • Receptor Modulation : It could bind to specific receptors, affecting signal transduction pathways that are crucial in various biological processes.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in certain cancer cell lines.

Synthesis Methods

The synthesis of 3-Isoxazolecarboxamide involves several steps:

  • Formation of Bromophenyl Thioether : This step includes bromination of phenyl thiol followed by alkylation.
  • Isoxazole Ring Formation : Achieved through cyclization reactions involving nitrile oxides.
  • Hydroxylation and Carboxamide Formation : Final steps include selective hydroxylation and amidation.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various isoxazole derivatives, including the target compound. Results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as a therapeutic agent for resistant infections.

Case Study 2: Anti-inflammatory Research

Research focused on the anti-inflammatory effects of isoxazole derivatives demonstrated that compounds similar to 3-Isoxazolecarboxamide significantly reduced pro-inflammatory cytokine levels in vitro.

Comparison with Similar Compounds

The uniqueness of 3-Isoxazolecarboxamide lies in its specific combination of functional groups compared to other derivatives:

Compound NameStructureUnique Features
3-Isoxazolecarboxamide, N-hydroxy-5-[[[2-bromophenyl]thio]methyl]C11H10BrN2O3SDifferent halogen substituent
5-(((3-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamideC11H10ClN2O3SChlorine substituent alters reactivity
Benzamide derivativesVariesOften lack the isoxazole ring but share properties

Properties

CAS No.

823220-12-8

Molecular Formula

C11H9BrN2O3S

Molecular Weight

329.17 g/mol

IUPAC Name

5-[(3-bromophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C11H9BrN2O3S/c12-7-2-1-3-9(4-7)18-6-8-5-10(14-17-8)11(15)13-16/h1-5,16H,6H2,(H,13,15)

InChI Key

ISUKKPOOMNPCBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)SCC2=CC(=NO2)C(=O)NO

Origin of Product

United States

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